molecular formula C15H13N3O3S B2756629 N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide CAS No. 1421584-94-2

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide

Cat. No.: B2756629
CAS No.: 1421584-94-2
M. Wt: 315.35
InChI Key: IYSPWEVJEWLKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxypyrimidin-4-yl)naphthalene-2-sulfonamide (CAS 1421584-94-2) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. It features a naphthalene-sulfonamide scaffold linked to a 6-methoxypyrimidine ring, a structural motif present in compounds with documented bioactive properties . The naphthalene moiety is a recognized pharmacophore in antimicrobial development, featured in several marketed drugs for its ability to interact with a variety of biological targets . Furthermore, research on structurally related naphthalene-sulfonamide compounds has identified potent proteasome inhibitory activity, which is a validated mechanism for inducing apoptosis in malignant cells . This makes the compound a valuable molecular building block for researchers investigating new anticancer agents, particularly for probing the structure-activity relationships (SAR) of proteasome inhibitors . The compound is provided as a solid and is intended for in vitro research applications only. All products are strictly for research use and are not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPWEVJEWLKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Naphthalene-2-sulfonamide: This can be achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyrimidine Moiety: The naphthalene-2-sulfonamide is then reacted with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the sulfonamide group on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.

    Reduction: Formation of naphthalene-2-sulfinamide or naphthalene-2-sulfenamide.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Sodium Channels
    N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide has been identified as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7. This property is crucial for developing treatments for pain disorders, as these channels play a significant role in the transmission of pain signals. The compound's ability to modulate neuronal excitability makes it a candidate for pain management therapies .
  • Fatty Acid Binding Protein Inhibition
    Research indicates that derivatives of naphthalene-1-sulfonamide, which share structural similarities with this compound, act as potent inhibitors of fatty acid binding protein 4 (FABP4). This protein is implicated in metabolic and inflammatory diseases such as diabetes and atherosclerosis. In vivo studies demonstrated that these inhibitors improved glucose and lipid metabolism, highlighting their therapeutic potential in treating metabolic disorders .
  • Proteasome Inhibition
    Compounds related to naphthalene sulfonamides have shown promise as proteasome inhibitors. These inhibitors can selectively target malignant cells by disrupting protein degradation pathways, which are often upregulated in cancerous tissues. This mechanism suggests potential applications in cancer therapy, where proteasome inhibition can lead to increased apoptosis in tumor cells .

Biochemical Applications

  • Molecular Docking Studies
    Computational studies have assessed the binding affinities of this compound to various biological targets, including DNA gyrase and viral proteases. These studies provide insights into the compound's mechanism of action at the molecular level and its potential effectiveness against bacterial and viral infections .
  • Structure-Based Drug Design
    The compound's structure allows for modifications that can enhance its biological activity or selectivity towards specific targets. Structure-based design strategies have been employed to optimize its pharmacological properties, leading to the development of more effective therapeutic agents .

Case Studies

StudyFocusFindings
Study on Sodium Channel InhibitionPain ManagementDemonstrated efficacy in reducing pain-related behaviors in animal models through Nav 1.7 inhibition .
FABP4 Inhibition StudyMetabolic DisordersShowed significant improvements in glucose metabolism and lipid profiles in diabetic mice after treatment with naphthalene derivatives .
Proteasome Inhibition ResearchCancer TherapyIdentified selective inhibition of CT-L activity in cancer cells, suggesting a targeted approach for cancer treatment .

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell replication.

Comparison with Similar Compounds

Key Observations :

  • The 6-methoxy group in the target compound may enhance electron-donating effects compared to unsubstituted pyrimidines (e.g., ).
  • Carboxamide-linked derivatives () replace the sulfonamide with a carboxamide, altering hydrogen-bonding capacity.

Physicochemical Properties

Melting Points and Solubility

Comparative data for selected analogs:

Compound Name Melting Point (°C) Solubility (Qualitative) Key Spectral Data (IR/NMR)
This compound Not reported Moderate (predicted) Expected ν(SO₂) ~1350 cm⁻¹; δ(Ar-H) 7.0–8.5 ppm
N-(Pyrimidin-2-ylcarbamoyl)naphthalene-2-sulfonamide 177–182 Low in polar solvents IR: 1716 cm⁻¹ (C=O); NH peaks at 10.70, 12.65 ppm
N-(Adamantan-1-yl)carbamoylnaphthalene-2-sulfonamide 155–157 Low 1H NMR: δ 8.44 (s, NH); adamantane CH at 1.89–2.02 ppm
N-[2-(4-Methoxyphenoxy)ethyl]naphthalene-2-sulfonamide Not reported High in DMSO Formula: C19H19NO4S; molecular weight 357.4

Key Observations :

  • The adamantane derivative () shows lower solubility due to its bulky hydrophobic group.
  • Carbamoyl-linked compounds () exhibit distinct IR peaks (C=O stretch) compared to sulfonamides.

Enzyme Inhibition and Antioxidant Potential

  • Cholinesterase Inhibition : Analogous compounds like N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide () show potent BuChE inhibition (Ki < 1 µM) via π-π stacking and hydrogen bonding. The methoxy group in the target compound may similarly enhance interactions with aromatic residues (e.g., TRP286 in AChE) .
  • Antioxidant Activity : Adamantane-containing sulfonamides (e.g., ) exhibit radical-scavenging properties, suggesting that electron-donating groups (e.g., methoxy) could augment antioxidant efficacy .

Molecular Docking Insights

  • Target Compound vs. DL0410 Derivatives : Fluorine or dibenzofuran substituents in analogs () increase interaction energy (−CDOCKER scores) with AChE/BuChE. The methoxy group may offer moderate binding via hydrogen bonds with TYR72 or SER125 .

Key Observations :

  • Yields for sulfonamide derivatives typically range from 50–70%, depending on steric hindrance and reagent reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the methoxypyrimidine moiety may be introduced using 4-chloro-6-methoxy-2-(methylthio)pyrimidine as a precursor, followed by sulfonamide coupling with naphthalene-2-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients to ensure high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming proton and carbon environments, particularly the methoxy (-OCH₃) and sulfonamide (-SO₂NH-) groups. X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in similar sulfonamide derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at λ ~254 nm is standard for purity assessment. Thin-Layer Chromatography (TLC) using silica plates and visualizing agents (e.g., ninhydrin for amines) provides rapid qualitative checks. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can contradictions in crystallographic data for sulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies in X-ray data may arise from disorder or twinning. Refinement using SHELXL (with TWIN/BASF commands) can model twinned structures. Complementary techniques like solid-state NMR or Raman spectroscopy validate hydrogen-bonding patterns and molecular packing .

Q. What computational strategies are effective for studying the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., Glide, AutoDock) against protein structures (e.g., cholinesterases, PDB: 4EY7/5DYW) identifies binding modes. Molecular dynamics simulations (AMBER or GROMACS) assess stability and binding free energies. QSAR models predict activity based on substituent effects .

Q. How do substituent modifications on the pyrimidine ring influence bioactivity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., halogens, alkyl groups) at the pyrimidine 4- or 6-positions. Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. Computational analysis (e.g., electrostatic potential maps) correlates electronic properties with efficacy .

Q. What role do hydrogen-bonding networks play in the compound’s solubility and stability?

  • Methodological Answer : Graph set analysis (Etter’s formalism) maps hydrogen-bonding motifs in crystal structures. Solubility is assessed via shake-flask methods in buffered solutions (pH 1–13). Stability under thermal stress is evaluated using Differential Scanning Calorimetry (DSC) .

Q. How can researchers address inconsistencies in biological assay results across different studies?

  • Methodological Answer : Validate assay protocols using positive controls (e.g., known inhibitors for enzyme assays). Reproducibility is ensured by adhering to standardized guidelines (e.g., OECD for cytotoxicity). Meta-analyses of published data identify confounding variables (e.g., cell line variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.